molecular formula C6H7ClN2O2 B104040 2-Nitroaniline Hydrochloride CAS No. 15873-52-6

2-Nitroaniline Hydrochloride

Cat. No. B104040
CAS RN: 15873-52-6
M. Wt: 174.58 g/mol
InChI Key: RVOCTLMBKVTNFR-UHFFFAOYSA-N
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Description

2-Nitroaniline hydrochloride is not directly discussed in the provided papers, but we can infer its characteristics based on the studies of similar compounds. Nitroaniline derivatives are known for their reactivity and potential applications in various fields, including material science and environmental chemistry.

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve various methods, including acylation, nitration, and hydrolysis reactions. For instance, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline were synthesized from 2-toluidine using acetic acid for N-acylation and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis . N-chloro-2-nitroanilines were synthesized using chlorine(1) oxide in carbon tetrachloride as an effective reagent for N-chlorination .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives has been extensively studied. For example, 2-amino-4-nitroaniline crystallizes in a noncentrosymmetric space group, which gives it significant potential for second-order nonlinear optical properties . The crystal structure of 2-nitroaniline consists of two symmetry-independent molecules linked by N–H⋯O hydrogen bonds into a linear chain . The molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid forms with proton transfer, resulting in a structure built up of protonated 2-methyl-4-nitroanilinium cations, trichloroacetate anions, and neutral trichloroacetic acid molecules .

Chemical Reactions Analysis

Nitroaniline derivatives exhibit a variety of chemical behaviors. For example, nitroanilines show high S(N)Ar reactivity with hydroxide ion in aqueous media, producing nitrophenols . The NH2 leaving group's ability to participate in hydrogen-bonding interactions with H2O is essential for this reactivity. N-chloro-2-nitroanilines can undergo rearrangement to C-chlorinated 2-nitroanilines under acid catalysis or cyclize to benzofuroxan with alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. For instance, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline suggests potential for nonlinear optical properties . The vibrational assignments and analysis of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid were performed using various spectroscopic methods, and quantum chemical studies provided additional support for the experimental findings . The crystal structure of 2,6-dichloro-4-nitroaniline reveals planar amino- and nitro-groups rotated out of the aromatic plane, which can be interpreted in terms of resonance structures and differences in hybridization .

Scientific Research Applications

Catalytic Reduction

2-Nitroaniline (2-NA) is known for its high toxicity and environmental contamination. It's often reduced to o-phenylenediamine, a less toxic product, using various reducing agents and catalytic systems. Silica-supported gold nanoparticles are commonly used for this reduction in aqueous mediums. This process is vital in mitigating the environmental impact of 2-NA (Naseem, Begum, & Farooqi, 2017).

Anaerobic Degradation

Studies have shown that certain microbial strains can degrade 2-nitroaniline under anaerobic conditions. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 can utilize nitroaromatic compounds like 2-nitroaniline as carbon and nitrogen sources, enhancing the degradation process (Duc, 2019).

Interaction with Proteins

Research has explored the interactions between 2-nitroaniline and proteins like bovine serum albumin (BSA). These studies are crucial for understanding the binding affinities and potential toxicological implications of 2-nitroaniline in biological systems (Xiang, Tong, & Lin, 2007).

Separation Techniques

Efficient methods have been developed to separate different forms of nitroaniline, such as 2-nitroaniline, from complex mixtures. These techniques are essential for purifying and studying individual nitroaniline compounds in a controlled environment (Xin-quan, 2003).

Wastewater Treatment

Advanced wastewater treatment techniques, such as membrane-aerated biofilm reactors, have been employed to remove 2-nitroaniline from wastewater. This not only addresses the removal of toxic compounds but also facilitates nitrogen removal, enhancing environmental safety (Mei et al., 2020).

Synthesis Methods

Research has also focused on developing synthesis methods for compounds like 2-chloro-4-nitroaniline, highlighting the diverse applications of nitroaniline derivatives in various industrial sectors (Ya-jing, 2002).

Environmental and Health Implications

Studies have examined the impact of 2-nitroaniline on environmental health, including its oxidative DNA and RNA damage in specific animal models. Such research is critical for understanding the potential carcinogenic effects of nitroanilines (Fiala, Conaway, & Mathis, 1989).

Safety And Hazards

2-Nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided . The future directions required for understanding this model reaction have been discussed .

properties

IUPAC Name

2-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCTLMBKVTNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575910
Record name 2-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroaniline Hydrochloride

CAS RN

15873-52-6
Record name 2-Nitroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitroaniline Hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Nitroaniline (13.8 g, 0.1 mole) was dissolved in glacial acetic acid (70 mL) by heating on a hot plate. It was cooled to room temperature. Conc. hydrochloric acid (28 mL, 36% solution) was added to form a slurry of 2-nitroaniline hydrochloride. This was done separately in a 500-mL Erlenmeyer flask. It was set for a magnetic stirring in an ice-salt-dry ice bath (-10° C.). Then a solution of sodium nitrite (6.9 g, 0.1 mole) in 20 mL dist. water was added dropwise over 15 min. to the stirring slurry of 2-nitroaniline hydrochloride. A clear light yellow homogeneous solution of the diazonium salt was obtained. This was stirred at the same temperature (-10° to -5° C.) for next 10 min. Resorcinol (12.0 g, about 0.1 mole) was dissolved in 200 mL water in the previously described 4-L reactor which was being cooled in an ice-salt bath and being mechanically stirred, then the diazonium solution was added dropwise through a dropping funnel over 10-15 min. The bright-red azo dye formed instantly. After the complete addition, the reactor was allowed to warm to room temperature as ice melted in the ice-bath. After 2 hours, 1 L water was added to it, stirred, and solid azo dye was allowed to settle (without stirring) for 4 hours. Aqueous part was carefully decanted off from the azo dye. The decanting process was repeated 2 times more in order to remove most of HCl, acetic acid and NaCl. The residual water from the reactor was driven out by azeotropic reflux in 2L of toluene. When no more water came out, toluene was distilled off as much as possible. Residual toluene was removed by using in-house vacuum. Part A is complete at this point while azo dye was not removed from the reactor.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Nitroaniline Hydrochloride

Citations

For This Compound
11
Citations
S Raucher, GA Koolpe - The Journal of Organic Chemistry, 1983 - ACS Publications
A new method for the synthesis of substituted indoles is detailed. Meerwein arylation of 4-and 6-substituted 2-nitrobenzenediazonium chlorides with vinyl acetate or vinyl bromide and …
Number of citations: 89 pubs.acs.org
A Sustic, O Vogl - Polymer, 1995 - Elsevier
… In a 500 ml beaker, 2-nitroaniline hydrochloride was prepared by suspending 2-nitroaniline (25 g, 0.18 mol) in concentrated hydrochloric acid (75 ml) and water (200ml) at a …
Number of citations: 8 www.sciencedirect.com
J Akrman, J Přikryl - Journal of applied polymer science, 2008 - Wiley Online Library
… 2-nitroaniline (14.0 g 98.5%; ie, 0.10 mol) was stirred with 0.40 mol concentrated hydrochloric acid (40 mL, 10M HCl) overnight to obtain a fine suspension of 2-nitroaniline hydrochloride…
Number of citations: 56 onlinelibrary.wiley.com
KG Ojha, P Mathur, N Jaisinghani… - Phosphorus, Sulfur, and …, 1999 - Taylor & Francis
… Benzothiazole was obtained by thiocyanogenation of 4-methyl-2-nitroaniline hydrochloride (I) following a process reported earlierr31. (SCHEME 1). …
Number of citations: 4 www.tandfonline.com
L Stoeber, A Sustic, WJ Simonsick Jr, O Vogl - 2000 - Taylor & Francis
… The resulting 2-nitroaniline hydrochloride was kept at −5C and a solution of sodium nitrite (21 g, 0.3 mol) in 70 mL water, also chilled to −5C, was added over a period of one hour; the …
Number of citations: 9 www.tandfonline.com
AI Sustic - 1992 - search.proquest.com
2 (2-hydroxyphenyl) 2H-benzotriazole derivatives containing electron donating substituents on the benzotriazole ring have been synthesized such that films of the polymerizable …
Number of citations: 4 search.proquest.com
A Kutuzova, T Dontsova, W Kwapinski - Journal of Inorganic and …, 2020 - Springer
The article considers the influence of acid–base and structural-adsorption properties on the photocatalytic activity of TiO 2 and TiO 2 –SnO 2 nanocomposites obtained by hydrolytic (HL…
Number of citations: 21 link.springer.com
DC Wang, LC Huang, ZY Liu, P Wei… - … Section E: Structure …, 2011 - scripts.iucr.org
… After stirring for 40 more minutes, the precipitated 4-chloro-2-nitroaniline hydrochloride was filtered off and washed with 100 ml portions of acetonitrile, and the combined filtrates were …
Number of citations: 7 scripts.iucr.org
CO Ogbu - 1988 - search.proquest.com
This research project consists of two parts. The first involved the synthesis of a novel quininoxaline di-N-oxide via benzofuroxan. The second part was the use of this compound as a …
Number of citations: 4 search.proquest.com
L Stoeber - 1995 - search.proquest.com
… The resulting 2-nitroaniline hydrochloride was kept at -5 C and a solution of sodium nitrite (21 g, 0.3 mol) in 70 mL water, also chilled to -5 C, was added over a period of one hour; the …
Number of citations: 2 search.proquest.com

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